molecular formula C20H28O B13844276 all-trans-Retinal-14,15-13C2

all-trans-Retinal-14,15-13C2

Cat. No.: B13844276
M. Wt: 286.4 g/mol
InChI Key: NCYCYZXNIZJOKI-IYFNPHNASA-N
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Description

all-trans-Retinal-14,15-13C2: is a labeled retinal compound, specifically a carotenoid component of the visual pigments. It is a derivative of vitamin A and plays a crucial role in the visual cycle. The compound is converted to retinoic acid by retinal dehydrogenase, which is essential for various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of all-trans-Retinal-14,15-13C2 typically involves the incorporation of carbon-13 isotopes at specific positions in the retinal molecule. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors and optimized reaction conditions to achieve high yields and purity. The process may include multiple steps of purification and characterization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: all-trans-Retinal-14,15-13C2 undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Retinoic acid.

    Reduction: Retinol and other reduced forms.

    Substitution: Various substituted retinal derivatives depending on the reagents used.

Mechanism of Action

all-trans-Retinal-14,15-13C2 exerts its effects by being converted to retinoic acid by retinal dehydrogenaseThese receptors modulate the transcription of genes involved in various biological processes, including cell differentiation, growth, and development .

Comparison with Similar Compounds

    all-trans-Retinal: The non-labeled form of the compound.

    13-cis-Retinal: An isomer of retinal with a different configuration.

    11-cis-Retinal: Another isomer involved in the visual cycle.

Uniqueness: all-trans-Retinal-14,15-13C2 is unique due to the incorporation of carbon-13 isotopes, which makes it valuable for isotopic labeling studies. This allows researchers to track the compound in various biological and chemical processes, providing insights into reaction mechanisms and pathways that are not possible with non-labeled compounds .

Properties

Molecular Formula

C20H28O

Molecular Weight

286.4 g/mol

IUPAC Name

(2Z,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)(1,2-13C2)nona-2,4,6,8-tetraenal

InChI

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6-,12-11+,16-8+,17-13-/i13+1,15+1

InChI Key

NCYCYZXNIZJOKI-IYFNPHNASA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=[13CH]/[13CH]=O)\C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C

Origin of Product

United States

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